N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles have been found to have a wide range of applications due to their physiologically active properties .
Synthesis Analysis
Oxadiazoles are typically synthesized through the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis
The oxadiazole molecule is composed of a five-membered heterocyclic ring, which includes two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows for two substituents in the oxadiazole ring, which can cause differences in their properties due to variations in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving oxadiazoles typically involve the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .作用机制
Target of Action
Compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential drug candidates for the treatment of Alzheimer’s disease as acetylcholinesterase inhibitors .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction can inhibit the enzyme’s activity, which is beneficial in the treatment of Alzheimer’s disease .
Biochemical Pathways
It is known that inhibition of acetylcholinesterase can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can help alleviate the symptoms of Alzheimer’s disease .
Pharmacokinetics
The compound’s ic50 values observed for in-vitro anti-cancer activities were 1126 µg/ml and 1267 µg/ml, against the MCF-7 and KB cell lines respectively . This suggests that the compound has a certain degree of bioavailability.
Result of Action
Compounds with the 1,2,4-oxadiazole motif have shown significant acetylcholinesterase inhibitory activity , which can lead to increased acetylcholine levels in the synaptic cleft and enhanced cholinergic transmission .
未来方向
Oxadiazoles, including “N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide”, have potential for a wide range of applications due to their physiologically active properties . Future research may focus on exploring these properties further and developing new methods of synthesizing complex structures containing oxadiazole rings .
生化分析
Biochemical Properties
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The oxadiazole ring in the compound is known to interact with human carbonic anhydrase isoforms, which are enzymes involved in the reversible hydration of carbon dioxide . This interaction can lead to the inhibition of these enzymes, which is relevant in the context of cancer therapy. Additionally, the compound may interact with peroxisome proliferator-activated receptor α and δ (PPARα/δ), which are nuclear receptor proteins that regulate gene expression involved in lipid metabolism . These interactions highlight the compound’s potential in modulating biochemical pathways related to metabolism and disease.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PPARα/δ can lead to changes in the expression of genes involved in lipid metabolism, thereby affecting cellular lipid levels and energy homeostasis . Additionally, the inhibition of carbonic anhydrase isoforms by the compound can impact cellular pH regulation and ion transport, which are critical for maintaining cellular function and homeostasis . These effects suggest that the compound can modulate key cellular processes, making it a valuable tool for studying cellular metabolism and signaling.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The oxadiazole ring in the compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes such as carbonic anhydrase . This binding leads to the inhibition of enzyme activity, which can result in downstream effects on cellular processes. Additionally, the compound’s interaction with PPARα/δ involves binding to the ligand-binding domain of these nuclear receptors, leading to changes in gene expression . These molecular interactions underpin the compound’s ability to modulate biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability in various solvents and under different conditions can influence its long-term effects on cellular function. Studies have shown that oxadiazole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects such as modulation of lipid metabolism and inhibition of carbonic anhydrase activity . At higher doses, the compound may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular homeostasis . Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications and safety assessment in preclinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism and carbon dioxide hydration. The compound’s interaction with PPARα/δ can influence metabolic flux and metabolite levels by regulating the expression of genes involved in lipid metabolism . Additionally, the inhibition of carbonic anhydrase by the compound can affect the metabolic pathway of carbon dioxide hydration, leading to changes in cellular pH and ion transport . These interactions highlight the compound’s role in modulating key metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, and its distribution within tissues can be influenced by binding to plasma proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments, impacting its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound’s interaction with nuclear receptors such as PPARα/δ suggests its localization within the nucleus, where it can modulate gene expression . Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-15-19-20-17(22-15)13-8-10-14(11-9-13)18-16(21)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZRPIDCJFQHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。